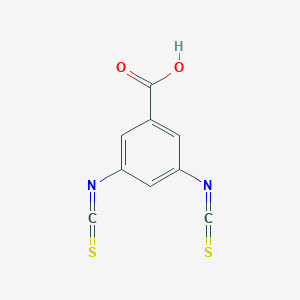

3,5-Diisothiocyanatobenzoic acid

Descripción general

Descripción

3,5-Diisothiocyanatobenzoic acid is a chemical compound with the molecular formula C9H4N2O2S2 and a molecular weight of 236.27 g/mol . It is a derivative of benzoic acid and belongs to the isothiocyanate family. This compound is known for its colorless crystalline structure and solubility in water . It has significant importance in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 3,5-Diisothiocyanatobenzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction conditions include maintaining a low temperature to ensure the stability of the intermediate products. The general reaction scheme is as follows:

Starting Material: 3,5-diaminobenzoic acid

Reagent: Thiophosgene

Conditions: Low temperature, typically around 0-5°C

Product: this compound

Análisis De Reacciones Químicas

3,5-Diisothiocyanatobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Hydrolysis: The isothiocyanate groups can be hydrolyzed to form amines and carbon dioxide.

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

DITCBA serves as a reagent in organic synthesis, particularly in forming thiourea derivatives. Its isothiocyanate groups can participate in nucleophilic substitution reactions, which are crucial for creating complex organic molecules.

Biological Studies

DITCBA is employed in biological research to modify proteins and peptides. The isothiocyanate groups react with amino groups in proteins, allowing scientists to study protein interactions and functions .

Table 1: Biological Activities of DITCBA

Medical Research

Research has investigated DITCBA's potential as a therapeutic agent. Its ability to modify biological molecules opens avenues for drug development targeting specific diseases, particularly cancer and inflammatory conditions. Although not widely used clinically yet, ongoing studies show promise .

Case Study 1: Anticancer Activity

A study demonstrated that DITCBA significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis (programmed cell death) in these cells by activating specific signaling pathways related to cell survival .

Case Study 2: Antimicrobial Effects

In another investigation, DITCBA exhibited antimicrobial properties against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound disrupted bacterial cell membranes, leading to cell lysis and death.

Mecanismo De Acción

The mechanism of action of 3,5-Diisothiocyanatobenzoic acid involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows the compound to modify proteins and peptides, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparación Con Compuestos Similares

3,5-Diisothiocyanatobenzoic acid can be compared with other isothiocyanate derivatives, such as:

Phenyl isothiocyanate: Similar in reactivity but lacks the additional carboxylic acid group.

Allyl isothiocyanate: Known for its presence in mustard oil, it has different physical properties and applications.

Benzyl isothiocyanate: Another isothiocyanate derivative with distinct biological activities.

The uniqueness of this compound lies in its dual isothiocyanate groups and the presence of a carboxylic acid group, which provides additional reactivity and potential for diverse applications .

Actividad Biológica

3,5-Diisothiocyanatobenzoic acid (DITCBA) is a compound belonging to the isothiocyanate family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DITCBA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Isothiocyanates

Isothiocyanates are derived from glucosinolates found in cruciferous vegetables and have been extensively studied for their health benefits. They exhibit various biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inducing apoptosis in cancer cells.

- Anti-inflammatory : Reducing inflammation in various models.

- Antioxidant : Protecting cells from oxidative stress .

Anticancer Properties

DITCBA has shown promising anticancer effects in several studies. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through mechanisms involving DNA fragmentation and activation of apoptotic pathways. In a study, MCF-7 cells treated with DITCBA exhibited significant morphological changes characteristic of apoptosis after 24 hours of exposure .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MCF-7 | 15.6 | Induced apoptosis |

| HeLa | 20.0 | Inhibited proliferation |

| A549 | 10.0 | Induced cell cycle arrest |

Antimicrobial Activity

DITCBA has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of DITCBA have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of DITCBA can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that triggers apoptosis.

- Inhibition of NF-kB Pathway : Reducing inflammation by inhibiting this key transcription factor involved in inflammatory responses .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, DITCBA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes, suggesting its potential as an adjunct treatment in oncology.

Case Study 2: Infection Control

A study evaluated the efficacy of DITCBA against multidrug-resistant strains of bacteria isolated from infected patients. The results demonstrated that DITCBA effectively reduced bacterial load, highlighting its potential use as an alternative antimicrobial agent.

Propiedades

IUPAC Name |

3,5-diisothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAGFHYULXJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346983 | |

| Record name | 3,5-Diisothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151890-10-7 | |

| Record name | 3,5-Diisothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151890-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.